2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-(Ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a unique substitution pattern:
- Position 2: Ethylsulfanyl group (–S–CH₂CH₃).
- Position 5: Methyl group (–CH₃).
- Position 6: Carboxamide (–CONH–) linked to a 2-methylphenyl substituent.
- Position 7: Phenyl group (C₆H₅).
Properties
IUPAC Name |
2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-4-29-22-25-21-23-15(3)18(20(28)24-17-13-9-8-10-14(17)2)19(27(21)26-22)16-11-6-5-7-12-16/h5-13,19H,4H2,1-3H3,(H,24,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMNIPOWTUINRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides in the presence of a base. This reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and condensation, to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction process. Microwave-mediated synthesis is an eco-friendly and efficient method that can produce high yields of the target compound in a short reaction time. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile .
Chemical Reactions Analysis
Ethylsulfanyl Group (S–C₂H₅)
- Nucleophilic Substitution : The ethylsulfanyl group undergoes displacement with nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with morpholine in DMF at 80°C replaces the ethylsulfanyl group with a morpholine moiety.
- Oxidation : Treating with H₂O₂ or mCPBA oxidizes the sulfur to sulfoxide (S=O) or sulfone (O=S=O).
Carboxamide (–CONH–)
- Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis converts the carboxamide to a carboxylic acid .
- Amide Coupling : The carboxamide can participate in further coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce aryl/heteroaryl groups .
Aromatic Substitution
- Electrophilic Substitution : The phenyl and 2-methylphenyl groups undergo nitration or halogenation at meta/para positions under standard conditions (HNO₃/H₂SO₄ or Cl₂/FeCl₃).
Comparative Reactivity with Analogues
The reactivity of this compound is influenced by its substitution pattern. The table below compares its behavior with structurally related triazolopyrimidines :
| Compound | Substituent at Position 2 | Reactivity with NaSH (90°C) | Oxidation Product (H₂O₂) |
|---|---|---|---|
| Target | Ethylsulfanyl | S⁻ displacement in 2 hrs | Sulfone (100% yield) |
| Analogue A | Methylsulfanyl | S⁻ displacement in 1 hr | Sulfoxide (85% yield) |
| Analogue B | Chloro | No reaction | N/A |
Key Findings :
- Ethylsulfanyl’s bulkier structure slows nucleophilic substitution compared to methylsulfanyl.
- The electron-withdrawing carboxamide group enhances oxidation efficiency.
Stability and Degradation
- Thermal Stability : Decomposes at 220°C via cleavage of the ethylsulfanyl group.
- Photodegradation : UV light (254 nm) induces ring-opening reactions, forming cyanamide derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is C25H29N5OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound features a triazole ring fused with a pyrimidine structure and includes functional groups such as carboxamide and ethylsulfanyl moieties. These characteristics contribute to its reactivity and potential interactions with biological targets.
Medicinal Chemistry Applications
The primary applications of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lie in medicinal chemistry . The following subsections outline its potential therapeutic roles:
Enzyme Inhibition
Research indicates that compounds within the triazolopyrimidine class can act as enzyme inhibitors. This compound may specifically inhibit enzymes involved in cellular signaling pathways. Such inhibition can modulate various biological processes, making it a candidate for treating diseases where enzyme activity plays a critical role.
Receptor Modulation
The compound may interact with specific receptors in the body, leading to changes in cellular responses. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.
Drug Development
Due to its unique structure and potential biological activities, this compound is a promising candidate for drug development targeting diseases such as cancer and neurodegenerative disorders. Its ability to modulate enzyme activity or receptor interaction could provide therapeutic benefits in these conditions.
Biological Interaction Studies
Studies on the biological interactions of this compound focus on its binding affinity to specific targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to quantify these interactions. Understanding these binding mechanisms is essential for optimizing the compound's efficacy and minimizing side effects.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as inflammatory mediators, to exert its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on the evidence:
Substituent Effects at Position 2
- Key Insight: The ethylsulfanyl group in the target compound balances lipophilicity and steric effects compared to bulkier benzylsulfanyl groups (e.g., ) or smaller methylsulfanyl substituents (e.g., ). Amino-substituted analogues () exhibit higher polarity, favoring solubility in polar solvents .
Carboxamide vs. Carboxylate Esters
- Key Insight : The carboxamide group in the target compound enhances stability under physiological conditions compared to carboxylate esters (e.g., ), which are prone to enzymatic hydrolysis. This property may extend its utility in drug design .
Aromatic Substitutions at Position 7
- Key Insight : The unsubstituted phenyl group in the target compound may limit hydrogen-bonding interactions compared to hydroxyl- or methoxy-substituted analogues (e.g., ). However, its planar structure facilitates π–π interactions, as observed in crystal structures of related compounds (e.g., ) .
Q & A
Q. What structural features of the compound influence its chemical reactivity and biological interactions?
The compound’s triazolopyrimidine core and substituents (e.g., ethylsulfanyl, phenyl, and carboxamide groups) are critical. The ethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with biological targets. Substituent positions on the phenyl rings (e.g., 2-methylphenyl) modulate steric effects and electronic properties, impacting binding affinity and metabolic stability .
Q. What are the key steps in synthesizing this compound, and how do reaction conditions affect yield?
Synthesis typically involves:
Triazole ring formation : Via cyclization of substituted amidrazones or click chemistry with copper catalysts.
Pyrimidine ring closure : Using β-keto esters or aldehydes under microwave irradiation (e.g., 323 K for 30 min in ethanol) to enhance efficiency .
Functionalization : Introducing ethylsulfanyl and phenyl groups via nucleophilic substitution or Suzuki coupling.
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control to prevent side reactions, and catalyst loading (e.g., Cu(I) for regioselectivity). Yields range from 45–70%, depending on purification methods like recrystallization .
Advanced Research Questions
Q. How do molecular docking studies predict the interaction mechanisms of this compound with biological targets?
Docking simulations suggest the compound binds to enzyme active sites (e.g., kinases or microbial enzymes) through:
- Hydrogen bonds : Between the carboxamide group and residues like Asp or Glu.
- Hydrophobic interactions : Ethylsulfanyl and phenyl groups align with nonpolar pockets.
For example, a study showed a similar triazolopyrimidine derivative achieved a binding energy of −9.2 kcal/mol against EGFR kinase, with RMSD < 2.0 Å in pose validation .
Q. What analytical techniques are critical for characterizing this compound and ensuring purity?
Q. How do crystallography data inform the compound’s stability and intermolecular interactions?
Single-crystal X-ray analysis reveals:
- Planar triazolopyrimidine core : Facilitates π-π stacking with adjacent molecules (centroid distance: 3.63–3.88 Å), enhancing solid-state stability.
- Hydrogen bonding : NH groups form bonds with carbonyl oxygens (N–H⋯O, 2.89 Å), critical for lattice energy .
These interactions suggest the compound is stable under ambient conditions but may require desiccants for long-term storage.
Q. How can structural modifications enhance the compound’s pharmacological profile?
Comparative studies of analogs highlight:
| Modification | Impact | Example |
|---|---|---|
| Ethylsulfanyl → Methoxy | Increased solubility but reduced target affinity | IC₅₀ increases from 0.8 µM to 2.3 µM against S. aureus |
| 4-Methylphenyl → 3,4-Dimethoxyphenyl | Enhanced enzyme inhibition | 1.5-fold improvement in kinase inhibition |
| Rational design should balance lipophilicity (LogP ~3.5) and polar surface area (~90 Ų) to optimize bioavailability . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
